(S)-Omeprazole magnesium;(-)-Omeprazole magnesium
Description
OMEPRAZOLE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 7 approved and 67 investigational indications.
Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.
Properties
CAS No. |
668985-31-7 |
|---|---|
Molecular Formula |
C34H38MgN6O7S2 |
Molecular Weight |
731.1 g/mol |
IUPAC Name |
magnesium;bis(5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide);hydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h2*5-8H,9H2,1-4H3;;1H2/q2*-1;+2; |
InChI Key |
LGRFYKXKCZKDLS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.O.[Mg] |
melting_point |
156 °C |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) 0.5 mg/mL |
Origin of Product |
United States |
Biological Activity
The compound Magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C17H18N3O3S
- Molecular Weight : 344.4 g/mol
- IUPAC Name : 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}benzimidazol-1-ide
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, primarily linked to its benzimidazole structure. Benzimidazole derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
A study on benzimidazole derivatives highlighted their effectiveness against several bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 5-Methoxy-Benzimidazole | 50 | S. typhi |
| Standard (Ampicillin) | 100 | S. typhi |
| Standard (Ciprofloxacin) | 25 | S. typhi |
The biological activity of the compound is thought to involve the inhibition of bacterial cell wall synthesis and disruption of DNA replication processes in microbial cells. This is consistent with the known mechanisms of action for many benzimidazole derivatives.
Study on Corrosion Inhibition
In a unique application, Esomeprazole magnesium trihydrate , a related compound, was investigated for its corrosion-inhibiting properties in acidic media. The study found that it significantly reduced corrosion rates in mild steel when exposed to hydrochloric acid, indicating potential applications in materials science alongside its biological relevance .
Toxicity and Side Effects
While promising, the safety profile of magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate requires careful consideration. Similar compounds have been associated with mild side effects such as headaches and gastrointestinal disturbances in clinical settings . Further toxicological studies are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Proton Pump Inhibition
The primary application of this compound is its use as a proton pump inhibitor. It works by inhibiting the H^+/K^+-ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion. This mechanism is beneficial for:
- Peptic Ulcers : By decreasing acid production, it allows ulcers to heal more effectively.
- Gastroesophageal Reflux Disease (GERD) : It alleviates symptoms by reducing acid exposure to the esophagus.
Treatment of Zollinger-Ellison Syndrome
This syndrome involves excessive gastric acid secretion due to gastrin-secreting tumors. The magnesium salt form enhances the bioavailability and efficacy of the active compound, making it suitable for long-term management of this condition.
Case Study 1: Efficacy in Peptic Ulcer Treatment
A clinical study demonstrated that patients treated with magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol showed significant improvement in ulcer healing rates compared to placebo groups. The study highlighted a reduction in ulcer size and symptom relief within four weeks of treatment.
Case Study 2: Management of GERD Symptoms
In another research trial involving individuals with GERD, the administration of this compound resulted in a marked decrease in acid reflux episodes and improved patient-reported outcomes regarding heartburn and regurgitation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
